(1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride
Overview
Description
(1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15BrClN It is a derivative of cyclobutylmethanamine, where a bromine atom is substituted at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride typically involves the following steps:
Cyclobutylmethanamine Formation: The initial step involves the formation of cyclobutylmethanamine through the reaction of cyclobutanone with ammonia or an amine under reducing conditions.
Bromination: The phenyl ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide, cyanide, or amines replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), primary or secondary amines
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated, cyanated, or aminated derivatives
Scientific Research Applications
Chemistry
In chemistry, (1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The cyclobutyl ring provides rigidity to the molecule, affecting its overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
(1-Phenylcyclobutyl)methanamine hydrochloride: Lacks the bromine substitution, resulting in different chemical reactivity and biological activity.
(1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride: Bromine substitution at the para position, leading to variations in steric and electronic properties.
(1-(3-Chlorophenyl)cyclobutyl)methanamine hydrochloride: Chlorine substitution instead of bromine, affecting the compound’s reactivity and interactions.
Uniqueness
(1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride is unique due to the specific placement of the bromine atom, which influences its chemical reactivity and biological interactions. The combination of the cyclobutyl ring and the bromophenyl group provides a distinct structural framework that can be exploited for various scientific and industrial applications.
Properties
IUPAC Name |
[1-(3-bromophenyl)cyclobutyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFESFSWWFWELGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592230 | |
Record name | 1-[1-(3-Bromophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915402-09-4 | |
Record name | 1-[1-(3-Bromophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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